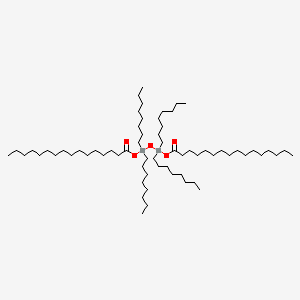
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane is a chemical compound with the molecular formula C64H130O5Sn2 and a molecular weight of 1217.12 g/mol . This compound is known for its unique structure, which includes two tin atoms bonded to octyl and hexadecyl groups. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane involves several steps. One common method includes the reaction of dioctyltin oxide with hexadecanoic acid under specific conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The compound can undergo substitution reactions where the octyl or hexadecyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane can be compared with other organotin compounds such as:
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannoxane: This compound has a similar structure but with butyl and dodecyl groups instead of octyl and hexadecyl groups.
1,1,3,3-Tetraoctyl-1,3-bis((1-oxooctadec-9-enyl)oxy)distannoxane: This variant includes octadec-9-enyl groups, providing different chemical properties. The uniqueness of this compound lies in its specific combination of octyl and hexadecyl groups, which confer distinct reactivity and applications.
Propiedades
Número CAS |
85938-47-2 |
|---|---|
Fórmula molecular |
C64H130O5Sn2 |
Peso molecular |
1217.1 g/mol |
Nombre IUPAC |
[[hexadecanoyloxy(dioctyl)stannyl]oxy-dioctylstannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4*1-3-5-7-8-6-4-2;;;/h2*2-15H2,1H3,(H,17,18);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
NFUQPAQTGMPBOM-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















